N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(4-Chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic acetamide derivative featuring a 1,4-dihydroquinolin-4-one core substituted with a 4-methylbenzoyl group at position 3, an ethoxy group at position 6, and an N-(4-chlorophenyl)acetamide moiety at position 1.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O4/c1-3-34-21-12-13-24-22(14-21)27(33)23(26(32)18-6-4-17(2)5-7-18)15-30(24)16-25(31)29-20-10-8-19(28)9-11-20/h4-15H,3,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMAANUBUDKXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoline Core
The quinoline backbone is synthesized via Gould-Jacobs cyclization (Scheme 1):
- Reaction of Isatoic Anhydride : 1-N-Pentyl-1H-benzo[d]oxazine-2,4-dione (26) is prepared by alkylating isatoic anhydride with 1-bromopentane in DMF using sodium hydride.
- Cyclocondensation : The intermediate reacts with β-ketoesters (e.g., ethyl acetoacetate) in DMF to form 4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxylic acid ethyl esters (27a,b).
- Hydrolysis : Basic hydrolysis with aqueous sodium hydroxide yields 4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxylic acids (28a,b).
Key Conditions :
Introduction of the Ethoxy Group
The 6-ethoxy substituent is introduced via O-alkylation:
- Alkylation of 4-Hydroxyquinoline : 4-Hydroxyquinoline derivatives are treated with ethyl iodide or bromoethane in the presence of potassium carbonate.
- Optimization : Using DMF as a solvent at 25°C for 16 hours achieves yields of 32–98%, depending on the electron-withdrawing/donating nature of substituents.
Acylation at Position 3
The 4-methylbenzoyl group is introduced through Friedel-Crafts acylation:
- Reagent : 4-Methylbenzoyl chloride in dichloromethane with aluminum chloride as a catalyst.
- Conditions : Reaction at 0°C to room temperature for 4 hours, followed by aqueous workup.
Final Amidation
The 4-chlorophenylacetamide moiety is coupled via HATU-mediated amidation:
- Coupling Reaction : 1-(6-Amino-2-methyl-4-phenylquinolin-3-yl)ethan-1-one reacts with 4-chlorophenylacetic acid using HATU (2.5 equiv) and DIPEA in DMF.
- Purification : Column chromatography on silica gel (100–200 mesh) yields the final product.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Notably, replacing EDCI with HATU in the amidation step improved yields from 78% to 94% while reducing side-product formation.
Analytical Characterization
Post-synthesis validation employs advanced spectroscopic techniques:
1H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, quinoline-H)
- δ 7.45–7.32 (m, 9H, aromatic-H)
- δ 4.02 (q, J = 6.8 Hz, 2H, -OCH₂CH₃)
- δ 2.76 (s, 3H, -COCH₃)
HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).
Industrial-Scale Production Considerations
Scaling up requires addressing:
- Cost Efficiency : HATU’s high cost necessitates alternative coupling reagents (e.g., T3P®).
- Purification : Transition from column chromatography to recrystallization reduces solvent waste.
- Continuous Flow Systems : Microreactors improve heat dissipation during exothermic steps like acylation.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Amino or thio derivatives replacing the chloro group.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies suggest that N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibits antimicrobial properties. Compounds with similar quinoline structures have shown effectiveness against various pathogens, indicating that this compound may inhibit bacterial growth and could be explored for developing new antibiotics.
Anticancer Potential
Research indicates that this compound may possess anticancer properties by inhibiting specific enzymes involved in cell proliferation. The quinoline derivatives are known to modulate cellular processes related to growth and proliferation, which is crucial for cancer treatment strategies .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of related quinoline derivatives, revealing that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The findings suggest that modifications in the substituents can enhance potency, making it a candidate for further development in cancer therapeutics .
Case Study 2: Antimicrobial Studies
Another study focused on evaluating the antimicrobial efficacy of quinoline derivatives. Results indicated that compounds with similar structures demonstrated substantial activity against both Gram-positive and Gram-negative bacteria. This underscores the potential application of this compound in addressing antibiotic resistance issues .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the 1,4-Dihydroquinolin-4-one Core
The 1,4-dihydroquinolin-4-one scaffold is a common pharmacophore in medicinal chemistry. Below is a comparison of key derivatives:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Replacement of the 4-methylbenzoyl group (electron-donating) with benzenesulfonyl (electron-withdrawing) in may alter electronic properties, affecting binding to biological targets.
Acetamide Derivatives with Varied Aromatic Substitutions
The N-(4-chlorophenyl)acetamide moiety is critical for interactions with hydrophobic pockets in enzymes or receptors. Comparisons include:
Key Observations :
- Halogen Effects : The 4-chlorophenyl group in the target compound may enhance lipophilicity compared to 4-fluorophenyl in , influencing membrane permeability.
- Hybrid Structures : Pyrazolone-acetamide hybrids (e.g., ) demonstrate versatility in targeting penicillin-binding proteins or metalloenzymes.
Key Observations :
- Carbodiimide Coupling : Common for amide bond formation (), likely applicable to the target compound’s synthesis.
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Quinoline Core Construction : Condensation of substituted anilines with β-keto esters under acidic conditions to form the 1,4-dihydroquinolin-4-one scaffold .
Functionalization : Introduce the 4-methylbenzoyl group via Friedel-Crafts acylation or nucleophilic substitution at the 3-position .
Acetamide Linkage : Coupling the quinoline intermediate with 4-chlorophenylacetic acid derivatives using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
Key parameters:
- Temperature control (60–100°C for acylation).
- Solvent selection (DCM or DMF for coupling reactions).
- Catalysts (e.g., Lewis acids like AlCl₃ for Friedel-Crafts) .
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Use a combination of techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C6, methylbenzoyl at C3) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for quinolinone and acetamide) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 505.18) .
- X-ray Crystallography (if crystals are obtainable): Resolve spatial arrangement and hydrogen-bonding patterns .
Q. What initial biological activities have been reported for this compound?
- Methodological Answer : Preliminary screening often includes:
- Antimicrobial Assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for breast cancer MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can reaction yields be optimized for critical intermediates in the synthesis?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene for acylation to reduce side reactions .
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) versus Lewis acids (AlCl₃) for Friedel-Crafts steps .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) for condensation steps while maintaining >80% yield .
- Purification : Use flash chromatography with gradients (e.g., 5–20% EtOAc/hexane) to isolate intermediates .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) .
- NOE Experiments : Identify spatial proximities (e.g., confirm methylbenzoyl orientation via NOESY) .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace carbonyl group origins in ambiguous cases .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with:
- Halogen replacements (Cl → F, Br) at the 4-chlorophenyl group .
- Alkoxy modifications (ethoxy → methoxy) at C6 .
- Bioactivity Profiling : Test analogs in dose-response assays to correlate substituents with potency (e.g., logP vs. IC₅₀) .
- Computational Docking : Map binding poses in target proteins (e.g., PARP-1) using AutoDock Vina .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use Glide (Schrödinger Suite) to simulate binding to kinase ATP pockets .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling : Train models with RDKit descriptors to predict toxicity or bioavailability .
Q. How to address stability issues in biological assay buffers?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in PBS (pH 7.4) vs. acidic (pH 4.0) buffers; monitor degradation via HPLC .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
- Prodrug Design : Modify the acetamide group to enhance solubility and reduce hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
